molecular formula C10H9N3O2 B13374148 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole

Cat. No.: B13374148
M. Wt: 203.20 g/mol
InChI Key: HYWGYCKZCZVPDI-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole ring fused with a 2,3-dihydro-1,4-benzodioxin moiety. This scaffold has garnered attention due to its structural versatility and diverse pharmacological activities. The compound’s synthesis and derivatives are documented in multiple studies, including sulfonamide analogs with lipoxygenase inhibition and anticonvulsant triazole derivatives .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazole

InChI

InChI=1S/C10H9N3O2/c1-2-9-10(15-4-3-14-9)5-8(1)13-6-11-12-7-13/h1-2,5-7H,3-4H2

InChI Key

HYWGYCKZCZVPDI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=NN=C3

Origin of Product

United States

Preparation Methods

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine in distilled water.
  • Add 4-methylbenzenesulfonyl chloride (or other substituted sulfonyl chlorides) in equimolar amounts.
  • Maintain the pH at approximately 9.0 using 10% sodium carbonate solution.
  • Stir the mixture at room temperature for 2-3 hours, monitoring progress via Thin-Layer Chromatography (TLC).
  • Acidify with concentrated hydrochloric acid to pH 2-3, leading to precipitation of the sulfonamide.
  • Filter, wash, and air-dry to obtain the sulfonamide with yields around 82%.

Spectral Data:

  • IR: N-H stretch (~3284 cm$$^{-1}$$), aromatic C-H (~2970 cm$$^{-1}$$), aromatic C=C (~1650 cm$$^{-1}$$), SO$$_2$$ (~1410 cm$$^{-1}$$), ether C-O-C (~1175 cm$$^{-1}$$)
  • $$^{1}$$H-NMR: Singlet around 9.87 ppm (NH), aromatic signals between 7.58 and 7.32 ppm.

Coupling to Form the Triazole Derivative

Reaction with Alkyl/Aryl Halides

This step introduces the substituents onto the sulfonamide nitrogen, forming the final compound.

Procedure:

  • Dissolve the sulfonamide in N,N-dimethylformamide (DMF).
  • Add a catalytic amount of lithium hydride to activate the nitrogen.
  • Introduce various alkyl or aryl halides (such as pentyl, benzyl, etc.).
  • Stir at room temperature for 3-4 hours, monitoring via TLC.
  • Quench with ice-cold water to precipitate the product.
  • Collect by filtration or extract with chloroform as appropriate.

Notes:

  • The reaction proceeds via nucleophilic substitution, where the activated sulfonamide nitrogen attacks the halide.
  • The yields depend on the specific halides used but generally are moderate to high.

Spectral Data:

  • Confirmed by IR (disappearance of NH stretch, appearance of new C–H and C–N stretches), $$^{1}$$H-NMR (new aliphatic signals), and mass spectrometry.

Alternative Synthetic Routes

Synthesis via Cyclization of Thiosemicarbazides

Another approach involves synthesizing 1,2,4-triazoles through cyclization of thiosemicarbazides derived from benzodioxin precursors.

Procedure:

  • Prepare thiosemicarbazides from phenylacetyl hydrazides and isothiocyanates.
  • Reflux these compounds with sodium hydroxide to induce cyclization into the 1,2,4-triazole-thione core.
  • Further functionalization can be achieved through alkylation or arylation at the sulfur or nitrogen atoms.

This method is particularly useful for synthesizing derivatives with sulfur substitutions, which can be further oxidized or modified to obtain the target compound.

Summary of Key Reaction Conditions and Reagents

Step Reaction Reagents Conditions Yield Spectral Characterization
Benzodioxin amine synthesis Cyclization of phenolic derivatives Phenols, halogenated compounds Basic or catalytic reflux Variable N/A
Sulfonamide formation Amine + Sulfonyl chloride 2,3-dihydro-1,4-benzodioxin-6-amine, sulfonyl chloride pH 9, room temp, 2-3 hrs 82% IR, $$^{1}$$H-NMR
Coupling with halides Nucleophilic substitution Sulfonamide, alkyl/aryl halides DMF, room temp, 3-4 hrs Variable NMR, MS

Notes and Considerations

  • The choice of sulfonyl chloride influences the substituents on the final compound, affecting biological activity.
  • Reaction monitoring via TLC is essential to ensure completion.
  • Purification typically involves filtration, washing, and recrystallization.
  • Spectroscopic characterization confirms structural integrity at each step.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in these compounds is highly susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction conditions.

ReagentConditionsMajor ProductYield (%)Source
H<sub>2</sub>O<sub>2</sub> (30%)RT, 6 hrsSulfoxide derivative72–85
m-CPBADCM, 0°C, 2 hrsSulfone derivative88–93

Mechanistic Insight :

  • Sulfoxide formation: Electrophilic oxygen addition to sulfur via a two-electron transfer pathway.

  • Sulfone formation: Requires stronger oxidizing agents and proceeds through sequential oxidation steps.

Reduction Reactions

The triazole ring undergoes selective reduction under controlled conditions:

ReagentConditionsProductNotesSource
NaBH<sub>4</sub>EtOH, reflux, 4 hrsDihydrotriazole derivativeRetains benzodioxin group
LiAlH<sub>4</sub>THF, 0°C→RT, 3 hrsRing-opening to form amineRequires anhydrous conditions

Key Observation :
Reduction with NaBH<sub>4</sub> preserves the triazole ring integrity while saturating the N–N bond, whereas LiAlH<sub>4</sub> induces ring scission.

Nucleophilic Substitution

The acetamide side chain participates in substitution reactions with amines or thiols:

General Reaction :

R–CO–NH–Ar+NuR–CO–Nu+Ar–NH2\text{R–CO–NH–Ar} + \text{Nu}^- \rightarrow \text{R–CO–Nu} + \text{Ar–NH}_2

NucleophileBaseProductYield (%)Source
BenzylamineK<sub>2</sub>CO<sub>3</sub>N-Benzylacetamide derivative65
ThiophenolEt<sub>3</sub>NThioester derivative78

Kinetics :
Reactions follow second-order kinetics, with rates dependent on nucleophile strength and solvent polarity.

Cyclization and Heterocycle Formation

The triazole ring acts as a directing group for C–H activation, enabling fused heterocycle synthesis:

Example Reaction :

TriazolePd(OAc)2,Ag2CO3Triazolophenanthridine\text{Triazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Ag}_2\text{CO}_3} \text{Triazolophenanthridine}

Catalyst SystemConditionsProductYield (%)Source
Pd(OAc)<sub>2</sub>/Ag<sub>2</sub>CO<sub>3</sub>DMF, 120°C, 12 hrsTriazolophenanthridine55
Ru-catalystToluene, 100°C, 8 hrsArylated triazole derivative60–70

Mechanism :
Palladium-mediated C–H arylation proceeds via a concerted metalation-deprotonation (CMD) pathway .

Biological Interactions and Enzymatic Reactions

These derivatives exhibit enzyme inhibition through competitive binding:

Enzyme TargetIC<sub>50</sub> (μM)MechanismSource
Acetylcholinesterase0.43–1.54Active-site ligation via triazole
α-Glucosidase0.75–2.25Allosteric inhibition

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl, F) on the benzodioxin ring enhance inhibitory potency .

  • Bulkier substituents on the triazole reduce bioavailability due to steric hindrance .

Thermal Decomposition

Pyrolysis studies reveal stability up to 250°C, beyond which decomposition yields:

Temperature (°C)Major Degradation ProductsSource
300CO<sub>2</sub>, NH<sub>3</sub>, benzodioxin fragments
400HCN, SO<sub>2</sub>, polyaromatic hydrocarbons

Photochemical Reactions

UV irradiation (254 nm) induces C–S bond cleavage in sulfanyl-linked derivatives:

R–S–TriazolehνR–SH+Triazole radical\text{R–S–Triazole} \xrightarrow{h\nu} \text{R–SH} + \text{Triazole radical}

Applications :

  • Photolabile protecting groups in prodrug design.

  • Light-triggered release of bioactive triazole fragments.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including inhibition of cell growth or modulation of signal transduction pathways.

Comparison with Similar Compounds

Anticonvulsant Activity

The compound 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) (ED50: 37.3 mg/kg, TD50: 422.5 mg/kg) demonstrated superior anticonvulsant activity and safety (protective index: 11.3) compared to carbamazepine (PI: 6.4) .

Table 1: Anticonvulsant Triazole Derivatives

Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index Reference
5f 37.3 422.5 11.3
Carbamazepine (reference) 10.9 69.6 6.4

Anti-inflammatory and Lipoxygenase Inhibition

The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid derivative exhibited anti-inflammatory activity comparable to ibuprofen in rat paw edema assays .

Imidazole and Thiazole Analogs

Immunomodulatory Effects

D4476 , containing a benzodioxin-linked imidazole core, inhibits regulatory T-cell (Treg) differentiation and reduces bacterial growth in tuberculosis models . In contrast, 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (C13H10N2O2S) represents a thiazole analog with uncharacterized biological activity but distinct physicochemical properties (MW: 242.3) .

Scaffold Variations and Hybrid Molecules

PD-1/PD-L1 Inhibitors

The scaffold-hopped compound [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol demonstrated high PD-1/PD-L1 inhibitory potency (SoftMax score: 0.8285) in EGNN models, even without prior training on similar scaffolds . This highlights the benzodioxin moiety’s adaptability in drug design.

Sulfonamide and Carboxylic Acid Derivatives

Sulfonamide derivatives (e.g., 5c , 5e ) and carboxylic acid analogs (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid ) illustrate how functional group modifications influence target specificity. Sulfonamides target lipoxygenase, while carboxylic acids mimic NSAID mechanisms .

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H11N3O3S
  • Molar Mass : 301.32 g/mol
  • Melting Point : 237 °C
  • CAS Number : 306936-86-7

Synthesis

The synthesis of this compound typically involves reactions between amidrazones and various anhydrides or halides. Several studies have demonstrated the successful formation of triazole derivatives through these methodologies .

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of various bacterial strains .
    • Molecular docking studies have indicated strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for its antibacterial action .
  • Antioxidant Properties :
    • The antioxidant activity has been evaluated using DPPH and ABTS assays, revealing that certain derivatives possess potent free radical scavenging abilities comparable to known antioxidants like ascorbic acid .
  • Anticancer Potential :
    • Research has highlighted the anticancer properties of triazole derivatives, including this compound. It has been tested against various cancer cell lines (e.g., HepG2 and HT-29), showing moderate to high cytotoxicity .
    • The mechanism involves interaction with tubulin and other cellular targets involved in cancer proliferation .
  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to modulate inflammatory cytokine release in peripheral blood mononuclear cells (PBMCs), indicating potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli and 10 µg/mL for S. aureus, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant capabilities, compounds derived from triazoles were subjected to DPPH assays. The tested compound exhibited an IC50 value of 0.397 μM in the ABTS assay, indicating strong antioxidant activity that could be harnessed for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. 1.1. How can researchers optimize synthetic routes for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole and its analogs?

Answer: The core triazole-benzodioxin scaffold can be synthesized via cyclocondensation reactions. For example:

  • Solvent-free synthesis : React 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with dimethylformamide-dimethylacetal (DMF-DMA) under reflux (10 hours, 120°C) to form intermediates, followed by cyclization with thiourea or hydrazine derivatives .
  • Yield optimization : Use ice-cold ethanol/water mixtures for precipitation to improve purity (yields ~65–75%) .

Q. Key Parameters

Reaction StepConditionsYieldPurity
Intermediate formationReflux, DMF-DMA, 10 h75%>95%
CyclizationEthanol/water, 12 h stirring65%90%

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-O-C in benzodioxin at 1250 cm⁻¹) .
  • NMR : Confirm regiochemistry of the triazole ring (¹H NMR: δ 8.2–8.5 ppm for triazole protons; ¹³C NMR: δ 150–155 ppm for triazole carbons) .
  • Mass spectrometry : Exact mass analysis (e.g., ESI-MS for [M+H]+) to verify molecular weight (e.g., MW 379.37 for nitro-substituted analogs) .

Advanced Research Questions

Q. 2.1. How can researchers validate the biological activity of this compound, such as immunomodulatory effects?

Answer:

  • In vitro T-cell differentiation assays : Use D4476 (a derivative) to inhibit Treg cell differentiation. Treat CD4+ T-cells with 10–20 µM D4476 and measure FoxP3 expression via flow cytometry .
  • Dose-response validation : Compare IC₅₀ values across analogs (e.g., BI-78D3 for adrenergic inhibition) using prostate smooth muscle contraction assays .

Q. Example Assay Data

CompoundTargetIC₅₀ (µM)Assay Type
D4476Treg differentiation12.5 ± 1.2Flow cytometry
BI-78D3α1-adrenergic receptor8.3 ± 0.9Muscle contraction

Q. 2.2. How can computational models guide the design of derivatives with enhanced bioactivity?

Answer:

  • Scaffold hopping : Use graph neural networks (EGNN) to predict PD-1/PD-L1 inhibitors. Train models on benzodioxin-triazole scaffolds to prioritize compounds with high binding scores (e.g., SoftMax >0.8) .
  • Docking studies : Validate predictions with AutoDock Vina, focusing on interactions with PD-L1’s hydrophobic cleft (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives) .

Q. 2.3. How do structural modifications (e.g., nitro or thiol groups) affect pharmacological properties?

Answer:

  • Nitro groups : Enhance electrophilicity for covalent binding (e.g., 5-nitrothiazole analogs increase anti-inflammatory activity by 40% vs. non-nitrated derivatives) .
  • Thiol substitutions : Improve solubility (logP reduction by ~0.5 units) and metabolic stability. Test via hepatic microsomal assays (t₁/₂ > 2 hours) .

Q. 3.1. How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardize assay conditions : Use identical cell lines (e.g., Jurkat T-cells for immunomodulation) and control for batch effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-analysis : Compare IC₅₀ values from >3 independent studies (e.g., D4476’s Treg inhibition varies ±15% due to donor-specific T-cell responses) .

Q. 3.2. What strategies improve crystallinity for X-ray diffraction studies?

Answer:

  • Co-crystallization : Use SHELX suites for small-molecule refinement. Add 10% PEG 4000 to induce crystal lattice formation .
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high-resolution refinement (R-factor <0.05) .

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